5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)

Catalog No.
S617690
CAS No.
14172-91-9
M.F
C44H28CuN4
M. Wt
676.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)

CAS Number

14172-91-9

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)

IUPAC Name

copper 5,10,15,20-tetraphenylporphyrin-22,24-diide

Molecular Formula

C44H28CuN4

Molecular Weight

676.3 g/mol

InChI

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

RKTYLMNFRDHKIL-UHFFFAOYSA-N

SMILES

Array

Synonyms

copper tetraphenylporphyrin

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2]

The exact mass of the compound Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CAS: 14172-91-9), commonly known as CuTPP, is a stable metalloporphyrin complex characterized by its d9 Cu(II) center and robust tetraphenylporphyrin macrocycle. In industrial and advanced laboratory procurement, CuTPP is primarily sourced for its high thermal stability during vacuum deposition, its distinct non-π-stacking behavior in polymer matrices, and its tunable redox properties. Unlike diamagnetic zinc or free-base analogs, the paramagnetic copper center quenches native fluorescence but provides distinct electrocatalytic activity and charge-transport characteristics, making it a critical precursor for organic electronics, gas sensing arrays, and heterogeneous electrocatalysis [1].

Substituting CuTPP with other metalloporphyrins (such as ZnTPP or CoTPP) or the free-base H2TPP fundamentally alters thin-film processability and electrochemical performance. For example, ZnTPP and H2TPP are prone to strong intermolecular π-stacking, which can drastically alter the morphology and conductance of functionalized polymer films, whereas CuTPP resists this stacking [1]. Thermally, CuTPP withstands high-temperature resistive thermal evaporation (RTE) at 345 °C without macrocycle degradation, whereas less stable analogs may decompose or debrominate during organic molecular beam deposition [2]. Furthermore, the specific electronegativity of the Cu(II) center shifts the oxidation potential positively compared to CoTPP, meaning that substituting the metal center will completely misalign the energy levels in charge-transport layers or electrocatalytic systems [3].

Thermal Stability for Vacuum Deposition (Processability)

CuTPP demonstrates high thermal stability under vacuum deposition conditions, a critical requirement for manufacturing uniform thin-film devices. During resistive thermal evaporation (RTE), CuTPP can be deposited at a crucible temperature of 345 °C (at a rate of 0.17 Å/s) while completely retaining its characteristic Soret (400–450 nm) and Q-bands (500–650 nm) without degradation[1]. In contrast, free-base H2TPP sublimates at lower temperatures (~295 °C) and lacks the metal-induced structural rigidity, making CuTPP a more reliable choice for high-temperature processing environments[2].

Evidence DimensionCrucible sublimation temperature for stable thin-film deposition
Target Compound DataCuTPP (345 °C)
Comparator Or BaselineH2TPP (~295 °C)
Quantified Difference50 °C higher thermal processing window for CuTPP without optical band degradation.
ConditionsVacuum thermal evaporation (2 × 10^-6 mbar) onto solid substrates.

Ensures that the porphyrin macrocycle survives high-temperature vacuum deposition intact, which is mandatory for scalable OLED and organic photovoltaic manufacturing.

Intermolecular Packing and π-Stacking Resistance

The coordination geometry of the Cu(II) center in CuTPP prevents the strong intermolecular π-stacking typically observed in other porphyrins. Spectroelectrochemical and conductance profiling of metalloporphyrin-functionalized conducting polymers reveals that ZnTPP and H2TPP readily π-stack, whereas CuTPP (and CoTPP) do not[1]. This lack of stacking in CuTPP prevents aggregation-induced morphological changes in polymer networks, ensuring more uniform distribution of active sites in heterogeneous matrices.

Evidence DimensionIntermolecular π-stacking in polymer films
Target Compound DataCuTPP (Does not π-stack)
Comparator Or BaselineZnTPP and H2TPP (Exhibit strong π-stacking)
Quantified DifferenceBinary behavioral shift (non-stacking vs. stacking) in functionalized conducting polymers.
ConditionsPost-polymerization metalation and conductance profiling in pEPE-TPP matrices.

Critical for formulating conducting polymers or sensor matrices where porphyrin aggregation must be avoided to maintain consistent active-site availability.

Electrocatalytic Current Response in Acidic Media (HER)

In electrocatalytic applications such as the hydrogen evolution reaction (HER), the choice of metal center dictates the catalytic current response to substrate concentration. Linear sweep voltammetry demonstrates that CuTPP produces a continuous, scalable increase in catalytic current as the concentration of benzoic acid increases [1]. In direct contrast, the catalytic current for FeTPP stagnates at low acid concentrations, bottlenecking the reaction rate.

Evidence DimensionCatalytic current response to acid concentration
Target Compound DataCuTPP (Continuous linear increase)
Comparator Or BaselineFeTPP (Stagnates at low concentrations)
Quantified DifferenceUncapped vs. capped catalytic current scaling with proton source concentration.
ConditionsLinear sweep voltammetry (LSV) in the presence of increasing benzoic acid concentrations.

Allows industrial and research buyers to scale HER electrocatalysis efficiently without the kinetic bottlenecks experienced by iron-based porphyrins.

Redox Potential Tuning via Metal Electronegativity

The oxidation potential of metalloporphyrins is strictly governed by the electronegativity of the central metal, which is crucial for energy level alignment in optoelectronics. CuTPP (Cu electronegativity = 1.90) exhibits a significantly more positive oxidation potential compared to CoTPP (Co = 1.88) and ZnTPP (Zn = 1.65), which shifts negatively [1]. This precise positive shift makes CuTPP uniquely suited for applications requiring a higher barrier to oxidation or specific HOMO/LUMO matching that cobalt or zinc analogs cannot provide.

Evidence DimensionOxidation potential shift based on metal electronegativity
Target Compound DataCuTPP (Electronegativity 1.90, positive potential shift)
Comparator Or BaselineZnTPP (Electronegativity 1.65, negative potential shift)
Quantified DifferenceMeasurable positive shift in oxidation potential directly correlated to the 0.25 difference in Pauling electronegativity.
ConditionsInterfacial consecutive multistep electron transfer assays.

Provides a predictable and stable energy level for charge transport layers, preventing premature oxidation in electronic devices.

Vacuum-Deposited Organic Electronics (OLEDs and OPVs)

Due to its ability to withstand resistive thermal evaporation at 345 °C without degrading its Soret or Q-bands, CuTPP is an optimal precursor for thin-film deposition in organic light-emitting diodes and organic photovoltaics. Its thermal robustness ensures high-purity, defect-free layers compared to free-base porphyrins [1].

Heterogeneous Electrocatalysis for Hydrogen Evolution (HER)

CuTPP's ability to maintain a continuous increase in catalytic current with rising acid concentrations makes it highly effective for scalable HER applications. It is particularly valuable when incorporated into conducting redox polymers where sustained catalytic turnover is required without the stagnation seen in FeTPP [2].

Non-Aggregating Sensor Matrices and Conducting Polymers

Because CuTPP resists the strong π-stacking characteristic of ZnTPP and H2TPP, it is the preferred dopant or functional group for conducting polymers and gas sensing arrays (e.g., VOC or NO2 sensors) where aggregation would otherwise reduce the electroactive surface area or alter the film's conductance profile [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

675.160994 Da

Monoisotopic Mass

675.160994 Da

Heavy Atom Count

49

Dates

Last modified: 08-15-2023

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